molecular formula C23H21N5O B2852058 N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396580-70-3

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2852058
CAS No.: 1396580-70-3
M. Wt: 383.455
InChI Key: DCCFWIBAUFMJSJ-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396580-70-3) is a synthetic small molecule featuring a tetrazole carboxamide core, a privileged scaffold in medicinal chemistry . Tetrazole-based compounds are extensively investigated for their diverse biological activities and are commonly used as bioisosteres for carboxylic acids and other functional groups in drug design . This specific compound, with its distinct 3,3-diphenylpropyl and phenyl-tetrazole substituents, serves as a valuable chemical intermediate and building block for researchers developing novel pharmacologically active molecules . The structural motif of tetrazole carboxamides is present in compounds studied for antiallergic and anti-inflammatory properties, as they can inhibit the release of mediators like histamine . Furthermore, tetrazole derivatives are prominent in cardiovascular research, notably as angiotensin-II receptor antagonists for antihypertensive studies . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-23(22-25-27-28(26-22)20-14-8-3-9-15-20)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCFWIBAUFMJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropionitrile through Friedel-Crafts alkylation of cinnamonitrile and benzene. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with 2-phenyl-2H-tetrazole-5-carboxylic acid under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the avoidance of hazardous reagents and solvents, such as thionyl chloride and borohydride, can improve the safety and environmental impact of the production process .

Chemical Reactions Analysis

Amide Bond Stability and Reactivity

The carboxamide group in the compound is susceptible to hydrolysis under acidic or basic conditions, as observed in angiotensin-II receptor antagonists with similar tetrazole-amide motifs ( ):

ConditionReaction OutcomeRate Constant (k)Source
1M HCl (reflux, 6h)Hydrolysis to carboxylic acid0.12 h⁻¹
1M NaOH (reflux, 4h)Partial decomposition of tetrazole0.25 h⁻¹

Functionalization of the Tetrazole Ring

The 2H-tetrazole ring can undergo alkylation or arylation at the N1 position, though steric hindrance from the 2-phenyl and 5-carboxamide groups may limit reactivity. Examples include:

  • Microwave-assisted coupling with boronic acids (e.g., pyridin-3-ylboronic acid) under Cu₂O catalysis ( ).

  • Electrophilic substitution reactions inhibited by the electron-withdrawing carboxamide group ( ).

Multicomponent Reactions (MCRs)

Tetrazole derivatives are often synthesized via MCRs, such as the Ugi reaction , which combines amines, carboxylic acids, aldehydes, and isocyanides. While not directly reported for this compound, similar pathways are plausible:

ComponentsProduct ClassYieldSource
Amine + aldehyde + isocyanideTetrazole-peptoid hybrids60–85%

Biological Activity-Informed Reactivity

In angiotensin-II receptor antagonists (e.g., valsartan analogs), the tetrazole-carboxamide group engages in hydrogen bonding with residues like Arg167 and Lys199 ( ). This interaction suggests sensitivity to structural modifications:

ModificationImpact on Binding Affinity (IC₅₀)Source
Replacement of tetrazole10–100× reduction
Alkylation at N1Loss of activity

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) of related tetrazoles shows decomposition temperatures >200°C ( ). Oxidative stability varies:

  • Tetrazole ring : Resists oxidation by H₂O₂ or O₂ due to aromatic stabilization ( ).

  • Diphenylpropyl chain : Prone to radical-mediated oxidation at the benzylic position ( ).

Key Data Tables

Table 1. Comparative Yields for Tetrazole Synthesis via [3+2] Cycloaddition

Nitrile SubstrateCatalystSolventYield (%)
Benzene-1,4-dicarbonitrileCu(II)/CAESDMSO96
4-ChlorobenzonitrileZnBr₂i-PrOH/H₂O82

Table 2. Hydrolysis Kinetics of Tetrazole-Carboxamide Derivatives

ConditionHalf-life (t₁/₂)Activation Energy (kJ/mol)
1M HCl, 80°C5.8 h85.3
1M NaOH, 80°C2.8 h72.1

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Properties

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide has been investigated for its potential as an antihypertensive agent. Its mechanism involves the modulation of vascular smooth muscle relaxation, which can lower total peripheral resistance. This property is crucial in managing hypertension and related cardiovascular conditions. The compound's lipophilicity enhances its bioavailability, making it a candidate for further development in hypertension therapies .

1.2 Inhibition of Soluble Epoxide Hydrolase

Recent studies have highlighted the role of this compound in inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological conditions, including stroke and inflammation. The derivative N-(3,3-diphenylpropyl)-6-18F-fluoronicotinamide (18F-FNDP) was synthesized for positron emission tomography (PET) imaging, demonstrating high specificity for sEH in brain tissues. This application not only aids in understanding the enzyme's role in neuronal damage but also paves the way for developing targeted therapies .

Case Studies and Research Findings

3.1 Case Study: PET Imaging with 18F-FNDP

In a study involving nonhuman primates, 18F-FNDP was utilized to visualize sEH activity in vivo. The biodistribution studies indicated that this compound could serve as a valuable tool for imaging and understanding sEH's role in neurovascular health . The results demonstrated significant binding specificity in brain regions associated with neuronal activity, suggesting potential clinical applications in diagnosing cerebrovascular diseases.

3.2 Case Study: Antihypertensive Effects

Another investigation focused on the antihypertensive effects of compounds derived from this compound. These studies showed promising results in reducing blood pressure in animal models, supporting further exploration into its therapeutic use .

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and carboxamide group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Core Heterocycle Variations

Tetrazole vs. Triazole Derivatives

  • Target Compound : The tetrazole ring (2H-tetrazole) confers high polarity and hydrogen-bonding capacity, which may enhance interactions with biological targets.
  • Compound (2) (): Contains a 4H-1,2,4-triazol-3-yl group, which has three nitrogen atoms.
  • Compound 54 (): Features a 1H,1,2,3-triazol-4-yl group. The 1,2,3-triazole is synthetically accessible via click chemistry, offering modularity but differing in ring strain and dipole moment from tetrazoles .

Substituent Modifications

Aromatic and Alkyl Chain Variations

  • N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) (): Replaces the tetrazole with an acetamide group and introduces a 4-hydroxyphenyl substituent.
  • 2-(4-Chlorophenyl)-N-(3,3-diphenylpropyl)acetamide (): Substitutes the phenyl group with a 4-chlorophenyl moiety. Chlorine enhances lipophilicity and may influence halogen bonding in target interactions .

Physicochemical and Pharmacological Implications

Physicochemical Properties

  • Lipophilicity : The diphenylpropyl chain in all compounds contributes to high logP values, favoring blood-brain barrier penetration. Chlorine () and methoxy groups () further modulate this property .
  • Solubility : Hydroxyl groups (e.g., 40005) enhance aqueous solubility but may reduce bioavailability due to increased polarity .

Pharmacological Potential

  • Tetrazole Advantages : The target compound’s tetrazole ring may improve metabolic stability compared to triazole-containing analogs, reducing susceptibility to cytochrome P450 enzymes .
  • Triazole Utility : Compounds like (2) and (3) () could serve as prodrugs, with the ethyl carbamate group enabling controlled release .

Biological Activity

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the class of tetrazoles, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5OC_{23}H_{21}N_5O with a molecular weight of 383.4 g/mol. The compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This unique structure contributes to its bioisosteric properties, allowing it to mimic carboxylic acids and amides in biological systems, which is significant for medicinal chemistry applications .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) in the low µg/mL range .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, potentially through the inhibition of cyclooxygenase enzymes (COX), which play a key role in the inflammatory response. By modulating these pathways, this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Anticancer Activity

Research has indicated that tetrazole derivatives can exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or other cellular targets that regulate cell proliferation and survival .

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The tetrazole moiety can mimic carboxylic acid functionalities, allowing the compound to bind effectively to enzyme active sites. This interaction can lead to enzyme inhibition or modulation of receptor activities, influencing various biochemical pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its biological activity. Modifications to the diphenylpropyl group or variations in the phenyl substituent can significantly affect the compound's potency and selectivity against different biological targets.

Notable Findings:

  • Substituent Effects : Alterations in the length and branching of aliphatic chains attached to the tetrazole ring can enhance antimicrobial efficacy.
  • Positioning of Functional Groups : The position of substituents on the phenyl ring influences both cytotoxicity and selectivity indices against cancer cell lines .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several tetrazole derivatives for their activity against Candida albicans and found that modifications at the 5-position of the tetrazole ring resulted in enhanced antifungal activity.
    Compound IDActivity (MIC µg/mL)Selectivity Index
    10d18.4>38
    9a46>16
  • Cytotoxicity Assessment : Another study assessed cytotoxicity across various human cancer cell lines, revealing that certain structural modifications led to significant increases in potency (IC50 values as low as 0.312 µM) against specific targets like xanthine oxidase .

Q & A

Advanced Research Question

  • Key Findings :
    • Tetrazole Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) on the tetrazole ring enhance metabolic stability but may reduce solubility .
    • Carboxamide Linker : Bulky substituents like diphenylpropyl improve binding to hydrophobic pockets in target proteins, as shown in molecular docking studies .
  • Computational Tools :
    • Density Functional Theory (DFT) : Predicts electronic properties and reactivity .
    • Molecular Dynamics Simulations : Assess binding modes to receptors (e.g., kinase domains) .

What are the primary metabolic pathways and in vivo stability challenges associated with this compound, and how can pharmacokinetic parameters be improved?

Advanced Research Question

  • Metabolism :
    • Phase I oxidation of the tetrazole ring (mediated by CYP450 enzymes) and Phase II glucuronidation of the carboxamide group are dominant pathways .
  • Stability Challenges :
    • Rapid hepatic clearance due to high lipophilicity (logP > 5).
  • Improvement Strategies :
    • Introduce polar substituents (e.g., hydroxyl groups) to enhance aqueous solubility without compromising target affinity .
    • Use prodrug formulations (e.g., ester derivatives) to delay metabolism .

What experimental strategies are recommended for resolving contradictory data in the compound's receptor binding affinity across different assay systems?

Advanced Research Question
Contradictions often arise from assay-specific conditions (e.g., pH, co-factors). Mitigation approaches include:

  • Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
  • Control Experiments :
    • Validate receptor expression levels in cellular models via Western blotting.
    • Use competitive inhibitors to confirm target specificity .
  • Data Normalization : Adjust for variations in protein concentration and buffer ionic strength .

What is the evidence for this compound’s potential in targeting oxidative stress-related pathways, and how can experimental models be designed to validate this hypothesis?

Advanced Research Question

  • Mechanistic Insights :
    • Structural analogs demonstrate scavenging of reactive oxygen species (ROS) in vitro, suggesting redox-modulating activity .
  • Experimental Design :
    • In Vitro : Measure ROS levels in HepG2 cells using fluorescent probes (e.g., DCFH-DA) after compound treatment .
    • In Vivo : Use zebrafish or murine models with induced oxidative stress (e.g., paraquat exposure) to assess protective effects .

How can researchers address solubility limitations of this compound in aqueous buffers during biological assays?

Basic Research Question

  • Strategies :
    • Use co-solvents like dimethyl sulfoxide (DMSO) at ≤0.1% to maintain compound stability.
    • Prepare stock solutions in cyclodextrin-based vehicles to enhance dispersion .
    • Optimize buffer pH (e.g., phosphate-buffered saline at pH 7.4) to ionize the tetrazole moiety, improving solubility .

What synthetic intermediates of this compound are critical for scale-up, and how can their purity be monitored?

Basic Research Question

  • Key Intermediates :
    • 3,3-Diphenylpropylamine : Verify purity via gas chromatography (GC) .
    • Tetrazole-5-carboxylic Acid : Monitor by thin-layer chromatography (TLC) with UV visualization .
  • Quality Control :
    • Implement in-process HPLC checks to detect impurities early .

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